3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride
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Overview
Description
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high yield and specificity . The general synthetic route includes the following steps:
Formation of Azide Intermediate: The starting material, often an alkyl halide, is converted to an azide using sodium azide.
Cycloaddition Reaction: The azide intermediate reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Chemical Reactions Analysis
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like copper sulfate, and specific temperature and pH conditions.
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride can be compared with other triazole-containing compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit different chemical properties and reactivity.
Benzotriazoles: These compounds contain a fused benzene ring, which imparts additional stability and unique reactivity.
Imidazoles: Although structurally similar, imidazoles have only two nitrogen atoms in the ring and exhibit different biological activities. The uniqueness of this compound lies in its specific ring structure and the presence of the azepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16Cl2N4 |
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Molecular Weight |
239.14 g/mol |
IUPAC Name |
3-(triazol-1-yl)azepane;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-4-9-7-8(3-1)12-6-5-10-11-12;;/h5-6,8-9H,1-4,7H2;2*1H |
InChI Key |
SQNBCKHATILYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)N2C=CN=N2.Cl.Cl |
Origin of Product |
United States |
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